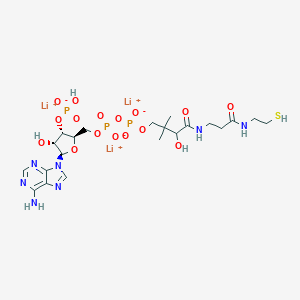

coenzyme a, trilithium salt

Beschreibung

Eigenschaften

CAS-Nummer |

18439-24-2 |

|---|---|

Molekularformel |

C21H33Li3N7O16P3S |

Molekulargewicht |

785.4 g/mol |

IUPAC-Name |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |

InChI-Schlüssel |

QSCBPHBAFBVXRK-FFKZSOHASA-K |

Isomerische SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

Kanonische SMILES |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

Aussehen |

Assay:≥95%A crystalline solid |

Andere CAS-Nummern |

18439-24-2 |

Piktogramme |

Irritant |

Synonyme |

CoA Trilithium Salt; Trilithium Coenzyme A; |

Herkunft des Produkts |

United States |

Foundational & Exploratory

The Linchpin of Cellular Respiration: A Technical Guide to Coenzyme A, Trilithium Salt, in the Citric Acid Cycle

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a ubiquitous and essential cofactor in cellular metabolism, playing a central role in the citric acid cycle (TCA cycle or Krebs cycle), the final common pathway for the oxidation of carbohydrates, fatty acids, and amino acids. This technical guide provides an in-depth examination of the function of Coenzyme A, with a particular focus on its stable trilithium salt form, which is widely utilized in biochemical and pharmaceutical research. This document details the pivotal role of acetyl-CoA in initiating the citric acid cycle, presents quantitative data on its properties, outlines key experimental protocols for its use in enzymatic assays, and provides visualizations of the core metabolic pathways.

Introduction: The Centrality of Coenzyme A

Coenzyme A is a fundamental molecule in metabolism, acting as a carrier of acyl groups.[1] Its most notable role in energy production is in the form of acetyl-Coenzyme A (acetyl-CoA), which serves as the primary fuel for the citric acid cycle.[2][3] Acetyl-CoA is derived from the breakdown of glucose (via pyruvate (B1213749) oxidation), fatty acids (via β-oxidation), and certain amino acids.[2][3] The entry of the acetyl group from acetyl-CoA into the citric acid cycle marks a critical commitment step in cellular respiration, leading to the production of ATP, the cell's main energy currency.[4][5]

The trilithium salt of Coenzyme A and its derivatives, such as acetyl-CoA trilithium salt, are frequently used in research due to their enhanced stability and solubility compared to the free acid or other salt forms.[6][7] This makes them invaluable reagents for studying enzyme kinetics, metabolic pathways, and for the screening of potential therapeutic agents that target metabolic processes.[6][7]

The Role of Acetyl-Coenzyme A in the Citric Acid Cycle

The citric acid cycle is a series of eight enzyme-catalyzed reactions that occur in the mitochondrial matrix of eukaryotic cells and the cytoplasm of prokaryotes.[5][8] The cycle's primary function is to oxidize the acetyl group of acetyl-CoA to two molecules of carbon dioxide, in the process generating high-energy electron carriers (NADH and FADH₂) and one molecule of GTP (or ATP).[3][9]

The cycle begins with the condensation of a two-carbon acetyl group from acetyl-CoA with a four-carbon molecule, oxaloacetate, to form a six-carbon molecule, citrate (B86180).[5][9] This irreversible reaction is catalyzed by the enzyme citrate synthase and releases the coenzyme A molecule (CoASH), which can then participate in other reactions, such as the decarboxylation of pyruvate.[8][10]

The subsequent steps of the cycle involve a series of oxidation, dehydration, hydration, and decarboxylation reactions that regenerate oxaloacetate, allowing the cycle to continue.[5][9] For each molecule of acetyl-CoA that enters the cycle, the net products are:

-

Two molecules of CO₂

-

Three molecules of NADH

-

One molecule of FADH₂

The NADH and FADH₂ produced are then used in the electron transport chain to generate the majority of the cell's ATP through oxidative phosphorylation.[3][5]

Quantitative Data

The physicochemical properties of Coenzyme A and its acetylated trilithium salt form are critical for their use in experimental settings. The following tables summarize key quantitative data.

Table 1: Physicochemical Properties of Acetyl-Coenzyme A Trilithium Salt

| Property | Value |

| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ |

| Molecular Weight | 881.0 g/mol |

| Purity (Enzymatic Assay) | ≥83% |

| Purity (HPLC) | ≥93% |

| Solubility in Water | 100 mg/mL |

| Storage Temperature | -20°C, desiccated |

| Molar Extinction Coefficient (ε) at 260 nm in water | 16,400 M⁻¹cm⁻¹ |

Table 2: Comparison of Acetyl-CoA Trilithium and Sodium Salts [11]

| Property | Acetyl Coenzyme A Trilithium Salt | Acetyl Coenzyme A Sodium Salt |

| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | C₂₃H₃₅N₇O₁₇P₃SNa₃ |

| Purity (Typical) | ≥83% (enzymatic), ≥93% (HPLC) | Not extensively documented in public literature |

| Solubility in Water | 100 mg/mL (clear, colorless solution) | 50 mg/mL, 100 mg/mL |

Experimental Protocols

The use of acetyl-CoA trilithium salt is central to a variety of enzymatic assays. The following are detailed protocols for key enzymes that utilize acetyl-CoA as a substrate.

Citrate Synthase Activity Assay[6]

This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

DTNB Solution: 10 mM in Assay Buffer

-

Acetyl-CoA Solution: 10 mM Acetyl Coenzyme A Trilithium Salt in water

-

Oxaloacetate Solution: 10 mM in Assay Buffer

-

Sample: Cell or tissue lysate, or purified mitochondria

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DTNB solution, and Acetyl-CoA solution.

-

Add the sample to a 96-well plate.

-

Initiate the reaction by adding the reaction mixture to the sample wells.

-

Immediately add the oxaloacetate solution to start the enzymatic reaction.

-

Measure the absorbance at 412 nm kinetically for 5-10 minutes at 30°C. The rate of increase in absorbance is proportional to the citrate synthase activity.

Acetyl-CoA Carboxylase (ACC) Activity Assay[6]

This assay measures the activity of ACC by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT

-

ATP Solution: 100 mM in water

-

NADH Solution: 10 mM in water

-

Phosphoenolpyruvate (PEP) Solution: 50 mM in water

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

-

Acetyl-CoA Solution: 10 mM Acetyl Coenzyme A Trilithium Salt in water

-

Sample: Purified ACC or cell lysate

Procedure:

-

In a UV-transparent cuvette or 96-well plate, combine the Assay Buffer, ATP, NADH, PEP, and PK/LDH mix.

-

Add the sample to the mixture.

-

Start the reaction by adding the Acetyl-CoA solution.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C). The rate of NADH oxidation is proportional to the ACC activity.

Histone Acetyltransferase (HAT) Activity Assay[13]

This assay measures the transfer of an acetyl group from acetyl-CoA to a histone substrate.

Reagents:

-

Histone H3 or H4 peptide substrate

-

Recombinant HAT enzyme (e.g., p300/CBP)

-

Acetyl-CoA (Trilithium Salt)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10% glycerol, 1 mM DTT, 1 mM PMSF

-

Stopping Solution: 0.1 M HCl

-

Scintillation cocktail

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube: 10 µL of 5x Assay Buffer, 5 µL of 1 mg/mL Histone H3 peptide, 1 µL of recombinant HAT enzyme (e.g., 0.5 µg), and water to a final volume of 49 µL.

-

Pre-incubate the mixture at 30°C for 10 minutes.

-

Initiate the reaction by adding 1 µL of 4 mM Acetyl-CoA. For radiometric assays, a mixture of labeled ([¹⁴C] or [³H]) and unlabeled acetyl-CoA is used.

-

Incubate at 30°C for 30-60 minutes.

-

Stop the reaction by adding 50 µL of Stopping Solution.

-

Spot 50 µL of the reaction mixture onto a P81 phosphocellulose paper disc.

-

Wash the discs three times with 50 mM sodium bicarbonate (pH 9.0) for 5 minutes each.

-

Wash once with acetone (B3395972) and let it air dry.

-

Place the disc in a scintillation vial, add 5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

Mandatory Visualizations

The Citric Acid Cycle

Caption: The Citric Acid Cycle pathway.

Biosynthesis of Coenzyme A

Caption: Biosynthesis pathway of Coenzyme A.

Conclusion

Coenzyme A, particularly in its acetylated form as acetyl-CoA, is an indispensable molecule at the crossroads of cellular metabolism. Its role as the primary fuel for the citric acid cycle underscores its importance in energy production. The stable and soluble trilithium salt of acetyl-CoA serves as a crucial tool for researchers, enabling detailed in vitro studies of enzymatic reactions and metabolic pathways. A thorough understanding of its properties and the experimental protocols for its use is fundamental for professionals in biochemical research and drug development aiming to modulate metabolic processes for therapeutic benefit.

References

- 1. proprep.com [proprep.com]

- 2. Coenzyme A - Wikipedia [en.wikipedia.org]

- 3. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 4. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]

- 5. Khan Academy [khanacademy.org]

- 6. benchchem.com [benchchem.com]

- 7. chemimpex.com [chemimpex.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. byjus.com [byjus.com]

- 10. The Citric Acid Cycle – BIOC*2580: Introduction to Biochemistry [ecampusontario.pressbooks.pub]

- 11. benchchem.com [benchchem.com]

The Pivotal Role of Coenzyme A, Trilithium Salt, in Fatty Acid Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a central and indispensable molecule in cellular metabolism, playing a critical role in the synthesis of fatty acids. This technical guide provides an in-depth exploration of the function of Coenzyme A, with a particular focus on its stable trilithium salt form, in the intricate process of fatty acid biosynthesis. We will delve into the core biochemical reactions, the enzymes that utilize CoA thioesters as substrates, and the regulatory networks that govern this vital anabolic pathway. This document will further present a compilation of quantitative data, detailed experimental protocols for key enzyme assays, and visual representations of the pertinent signaling pathways and experimental workflows to serve as a comprehensive resource for researchers in the fields of biochemistry, metabolic diseases, and drug discovery.

Introduction: The Centrality of Coenzyme A in Metabolism

Coenzyme A is a universal and essential cofactor in all domains of life, participating in a vast array of metabolic processes, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate (B1213749) in the citric acid cycle.[1] Its biochemical importance stems from its ability to act as a carrier of acyl groups, forming thioester derivatives such as acetyl-CoA and malonyl-CoA. The high-energy thioester bond makes these molecules potent donors of acyl groups in various biochemical reactions.[2]

The trilithium salt of Coenzyme A is a widely utilized form in research and development due to its enhanced stability and solubility in aqueous solutions, making it an invaluable tool for in vitro studies of metabolic pathways and enzymatic assays.[3][4] This guide will focus on the function of Coenzyme A, supplied as its trilithium salt, in the de novo synthesis of fatty acids, a fundamental process for energy storage, membrane biogenesis, and the production of signaling molecules.

The Role of Coenzyme A Derivatives in Fatty Acid Synthesis

Fatty acid synthesis is an anabolic process that occurs in the cytoplasm and involves the sequential addition of two-carbon units to a growing acyl chain.[5] Coenzyme A and its derivatives are at the heart of this pathway, serving two primary functions:

-

Primer Molecule: Acetyl-CoA, a two-carbon acyl-CoA, serves as the initial "primer" for fatty acid synthesis. It provides the first two carbon atoms of the nascent fatty acid chain.[6]

-

Elongation Substrate: Malonyl-CoA, a three-carbon dicarboxylic acid thioester, is the donor of two-carbon units for the elongation of the fatty acid chain. It is synthesized from acetyl-CoA in the first committed step of fatty acid synthesis.[4]

The entire process is catalyzed by two key enzymes: Acetyl-CoA Carboxylase (ACC) and Fatty Acid Synthase (FAS).

Acetyl-CoA Carboxylase (ACC): The Gatekeeper of Fatty Acid Synthesis

Acetyl-CoA Carboxylase is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to form malonyl-CoA.[1] This reaction is the rate-limiting and committed step in fatty acid biosynthesis.[4] The overall reaction is as follows:

Acetyl-CoA + HCO₃⁻ + ATP → Malonyl-CoA + ADP + Pi

ACC is a major site of regulation for fatty acid synthesis, being controlled by allosteric mechanisms and covalent modification.[1]

Fatty Acid Synthase (FAS): The Multi-Enzyme Complex for Chain Elongation

Fatty Acid Synthase is a large, multi-functional enzyme complex that catalyzes the subsequent rounds of fatty acid chain elongation.[7] It utilizes one molecule of acetyl-CoA as the primer and multiple molecules of malonyl-CoA as the two-carbon donors. The overall reaction for the synthesis of palmitate (a 16-carbon saturated fatty acid) is:

Acetyl-CoA + 7 Malonyl-CoA + 14 NADPH + 14 H⁺ → Palmitate + 7 CO₂ + 8 CoA + 14 NADP⁺ + 6 H₂O

The FAS complex orchestrates a cycle of four reactions—condensation, reduction, dehydration, and another reduction—to add two carbons to the growing acyl chain in each round.

Quantitative Data

The following tables summarize key quantitative data related to the enzymes and substrates involved in fatty acid synthesis.

Table 1: Physicochemical Properties of Acetyl-Coenzyme A Trilithium Salt

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₃₅N₇O₁₇P₃SLi₃ | [4] |

| Molecular Weight | 881.0 g/mol | [4] |

| Purity (Enzymatic Assay) | ≥83% | [4] |

| Purity (HPLC) | ≥93% | [4] |

| Solubility in Water | 100 mg/mL | [4] |

| Storage Temperature | -20°C, desiccated | [4] |

Table 2: Kinetic Parameters of Key Enzymes in Fatty Acid Synthesis

| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference(s) |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 0.4 mM (control) | - | Rat Liver | [3][8] |

| Acetyl-CoA Carboxylase (CoA-activated) | Acetyl-CoA | 4 µM | - | Rat Liver | [3][8] |

| Fatty Acid Synthase | Acetyl-CoA | - | - | - | - |

| Fatty Acid Synthase | Malonyl-CoA | - | - | - | - |

Note: Comprehensive Vmax values were not consistently available in the searched literature. Kinetic parameters can vary significantly based on assay conditions, enzyme source, and regulatory factors.

Signaling Pathways and Experimental Workflows

Regulation of Fatty Acid Synthesis

The synthesis of fatty acids is tightly regulated by the energy status of the cell and by hormonal signals. The following diagram illustrates the key regulatory inputs on Acetyl-CoA Carboxylase.

Caption: Regulation of Acetyl-CoA Carboxylase activity.

Experimental Workflow: In Vitro Fatty Acid Synthase Activity Assay

The following diagram outlines a typical workflow for measuring the activity of Fatty Acid Synthase in vitro by monitoring the consumption of NADPH.

Caption: Workflow for a Fatty Acid Synthase activity assay.

Experimental Protocols

Spectrophotometric Assay for Acetyl-CoA Carboxylase (ACC) Activity

This protocol is adapted from a coupled enzyme assay where the production of malonyl-CoA is linked to the oxidation of NADPH by a malonyl-CoA reductase.[9]

Materials:

-

Purified Acetyl-CoA Carboxylase (ACC)

-

Acetyl-Coenzyme A, Trilithium Salt

-

Potassium Bicarbonate (KHCO₃)

-

ATP

-

Magnesium Chloride (MgCl₂)

-

NADPH

-

Purified Malonyl-CoA Reductase

-

MOPS buffer (pH 7.8)

-

UV-Vis Spectrophotometer and cuvettes

Procedure:

-

Prepare a reaction mixture in a UV cuvette containing:

-

MOPS buffer (pH 7.8) to a final volume of 300 µL

-

6.67 mM MgCl₂

-

400 µM NADPH

-

3.33 mM ATP

-

50 mM KHCO₃

-

130 µg/mL purified Malonyl-CoA Reductase

-

A defined amount of cell extract or purified ACC protein.

-

-

Incubate the mixture and measure the baseline absorbance at 365 nm over time to determine the background rate of NADPH oxidation.

-

Initiate the reaction by adding Acetyl-CoA to a final concentration of 2 mM and mix quickly.

-

Immediately begin monitoring the decrease in absorbance at 365 nm over time.

-

Calculate the initial rate of the reaction, subtracting the background rate.

-

The activity of ACC can be calculated from the rate of NADPH consumption using the molar extinction coefficient of NADPH.

Mass Spectrometry-Based Assay for Fatty Acid Synthase (FASN) Activity

This protocol provides a direct measurement of the fatty acids produced and is adapted from a high-resolution mass spectrometry method.[2]

Materials:

-

Purified Fatty Acid Synthase (FASN)

-

Acetyl-Coenzyme A, Trilithium Salt

-

¹³C-labeled Malonyl-Coenzyme A

-

NADPH

-

Potassium phosphate buffer (100 mM, pH 6.5)

-

EDTA (2 mM)

-

Fatty acid-free Bovine Serum Albumin (BSA) (300 µg/mL)

-

Cysteine (10 mM)

-

Internal standard (e.g., a non-naturally occurring fatty acid)

-

Solvents for lipid extraction (e.g., chloroform, methanol)

-

High-resolution mass spectrometer

Procedure:

-

Prepare a reaction mixture in a 2 mL vial with a total volume of 200 µL containing:

-

100 mM potassium phosphate (pH 6.5)

-

2 mM EDTA

-

300 µg/mL fatty acid-free BSA

-

10 mM cysteine (freshly prepared)

-

200 µM NADPH

-

50 µM Acetyl-CoA

-

80 µM ¹³C-labeled Malonyl-CoA

-

-

Initiate the reaction by adding a defined amount of purified FASN (e.g., 16.5 µg).

-

Incubate the reaction at 37°C.

-

At defined time points, terminate the reaction by adding the reaction mixture to a vial containing extraction solvents and the internal standard.

-

Perform a lipid extraction (e.g., Bligh-Dyer extraction).

-

Analyze the lipid extract directly by direct-infusion high-resolution mass spectrometry in negative ion mode.

-

Quantify the de novo synthesized ¹³C-labeled fatty acids relative to the internal standard.

Conclusion

Coenzyme A, particularly in its stable trilithium salt form, is a cornerstone of in vitro fatty acid synthesis research. As the carrier for the primer (acetyl-CoA) and the elongating units (malonyl-CoA), it is integral to the catalytic activities of Acetyl-CoA Carboxylase and Fatty Acid Synthase. A thorough understanding of its function, the kinetics of the enzymes that utilize it, and the complex regulatory networks that govern this pathway is crucial for researchers investigating metabolic diseases such as obesity, diabetes, and cancer, as well as for professionals in drug development targeting these critical metabolic nodes. The protocols and data presented in this guide offer a robust starting point for such investigations.

References

- 1. benchchem.com [benchchem.com]

- 2. A Simple and Direct Assay for Monitoring Fatty Acid Synthase Activity and Product-Specificity by High-Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Fatty acid synthesis - Wikipedia [en.wikipedia.org]

- 6. ulab360.com [ulab360.com]

- 7. grokipedia.com [grokipedia.com]

- 8. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. static.igem.org [static.igem.org]

The Biochemical Cornerstone: A Technical Guide to Coenzyme A, Trilithium Salt

For Researchers, Scientists, and Drug Development Professionals

Coenzyme A (CoA) is an indispensable cofactor in a myriad of metabolic processes, acting as a critical carrier of acyl groups. Its trilithium salt form is favored in research settings for its stability and solubility. This technical guide provides an in-depth overview of the biochemical properties, biological significance, and experimental applications of Coenzyme A, trilithium salt, presenting key data and protocols to support scientific and drug development endeavors.

Physicochemical and Spectroscopic Properties

The trilithium salt of Coenzyme A is a white to off-white lyophilized powder.[1][2] Proper storage and handling are paramount to maintain its integrity; it should be stored desiccated at -20°C.[1][3] The solid is stable for at least one year under these conditions.[2] While highly soluble in water, aqueous solutions are less stable and should be prepared fresh.[1][4] For short-term storage, aqueous solutions can be kept at -20°C for up to two weeks, and for long-term storage, at -80°C for up to six months.[4][5] The stability of aqueous solutions is optimal within a pH range of 3.5 to 5.0.[4][6]

Quantitative Data Summary

The following tables summarize the key quantitative properties of this compound.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₃₃N₇O₁₆P₃SLi₃ | [1][2] |

| Molecular Weight | 785.33 g/mol | [1][7] |

| Appearance | Off-white to white crystalline powder/lyophilizate | [1][2] |

| Purity (UV Assay) | ≥94% | [7][8] |

| Purity (Enzymatic Assay) | >83% | [2] |

| Water Content (KF) | < 8% | [2] |

| Lithium Content | 1.5-4.5% | [1] |

| Solubility in Water | Up to 50 mg/mL | [1] |

| Storage Temperature | -20°C, desiccated | [1][2][3] |

Table 2: Spectroscopic Data (Aqueous Solution at pH 7)

| Parameter | Value | Source(s) |

| A₂₅₀/A₂₆₀ Ratio | 0.78 ± 0.03 | [1] |

| A₂₈₀/A₂₆₀ Ratio | 0.16 ± 0.03 | [1] |

| Molar Extinction Coefficient (ε) at 260 nm | 16,400 M⁻¹cm⁻¹ | [5] |

Biological Role and Significance

Coenzyme A is a central player in cellular metabolism, participating in over 100 different reactions.[9] Its primary function is to act as a carrier of acyl groups, most notably acetyl groups in the form of acetyl-CoA. This function is vital for the synthesis and oxidation of fatty acids, the oxidation of pyruvate (B1213749) in the citric acid cycle, and the biosynthesis of numerous compounds including cholesterol, steroids, and the neurotransmitter acetylcholine.[10][11]

In fatty acid metabolism, CoA is crucial for transporting fatty acids into the mitochondria for beta-oxidation and for transferring acetyl groups during fatty acid synthesis in the cytosol.[11][12] In the citric acid cycle, acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, donates its acetyl group to oxaloacetate to form citrate, initiating the cycle of reactions that generate cellular energy in the form of ATP.[10][12]

The regulation of CoA and its thioesters, like acetyl-CoA, is critical for metabolic homeostasis. The ratio of acetyl-CoA to free CoA can allosterically regulate key enzymes in both glucose and fatty acid oxidation, thereby controlling cellular energy flux.[13]

Coenzyme A in the Citric Acid Cycle

The following diagram illustrates the pivotal entry point of acetyl-CoA, derived from Coenzyme A, into the Citric Acid Cycle.

References

- 1. usbio.net [usbio.net]

- 2. Coenzyme A trilithium salt [sorachim.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Coenzyme A trilithium salt ≥94% (UV), solid, cofactor in enzymatic acetyl transfer reactions, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]

- 8. scbt.com [scbt.com]

- 9. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Coenzyme A - Wikipedia [en.wikipedia.org]

- 11. Coenzyme A [sigmaaldrich.com]

- 12. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]

- 13. portlandpress.com [portlandpress.com]

The Central Role of Coenzyme A, Trilithium Salt, in Cellular Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Coenzyme A (CoA), a pivotal cofactor in all domains of life, plays an indispensable role in numerous metabolic pathways. Its acetylated form, Acetyl-CoA, stands at the crossroads of carbohydrate, lipid, and protein metabolism, serving as a critical precursor for biosynthesis and a key substrate for energy production. This technical guide provides an in-depth exploration of Coenzyme A, with a particular focus on its commercially available and highly stable trilithium salt form. We will delve into its function as a precursor in key metabolic pathways, provide detailed experimental protocols for its use, and present relevant quantitative data in a clear, structured format.

Physicochemical Properties and Handling of Coenzyme A, Trilithium Salt

Coenzyme A, as a trilithium salt, is a white, lyophilized powder prized for its enhanced stability and solubility in aqueous solutions, making it an ideal reagent for a wide range of biochemical assays.[1] Proper handling and storage are paramount to maintaining its integrity. The powder is hygroscopic and should be stored desiccated at -20°C.[2][3] Aqueous stock solutions are best prepared fresh; however, they can be aliquoted and stored at -20°C for up to two weeks or at -80°C for up to six months.[4] The stability of CoA in solution is pH-dependent, with optimal stability in the range of pH 3.5 to 5.0.[4]

Quantitative Data: Physicochemical Properties

| Property | Value | References |

| Molecular Formula | C21H33Li3N7O16P3S | [5][6] |

| Molecular Weight | 785.33 g/mol | [5][6] |

| Appearance | White to off-white lyophilized powder | [3][7] |

| Purity (Enzymatic Assay) | ≥83% | [7][8] |

| Purity (UV Assay, A260) | ≥85% | [9] |

| Purity (HPLC) | ≥94% | [6] |

| Solubility in Water | Up to 100 mg/mL | [2] |

| Storage Temperature (Solid) | -20°C, desiccated | [2][3] |

Quantitative Data: Stability of Aqueous Solutions

| Storage Temperature | pH Range | Stability Duration | References |

| -80°C | 3.5 - 7.0 | Up to 6 months | [4] |

| -20°C | 3.5 - 7.0 | Up to 2 weeks | [4] |

| 4°C | 3.5 - 5.0 (in stabilizing buffer) | Several days | [4] |

| Room Temperature | > pH 8.0 | Unstable (significant loss within 24 hours) | [4] |

Coenzyme A as a Precursor in Core Metabolic Pathways

Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is a central hub in metabolism. It serves as the primary entry point for the two-carbon acetyl group into several major biosynthetic and energy-generating pathways.

The Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is the final common pathway for the oxidation of fuel molecules.[10] The cycle commences with the condensation of acetyl-CoA and oxaloacetate to form citrate (B86180), a reaction catalyzed by citrate synthase.[10] This initiates a series of reactions that generate ATP, NADH, and FADH2, the primary reducing equivalents for oxidative phosphorylation.[10]

Fatty Acid Synthesis

In the cytosol, acetyl-CoA is the fundamental building block for the synthesis of fatty acids.[11] The process is initiated by the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by the rate-limiting enzyme, acetyl-CoA carboxylase.[12] A multi-enzyme complex, fatty acid synthase, then catalyzes the sequential addition of two-carbon units from malonyl-CoA to a growing acyl chain, ultimately forming palmitate.[11]

Cholesterol Biosynthesis

All 27 carbon atoms of cholesterol are derived from acetyl-CoA.[13] This complex biosynthetic pathway begins with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA).[14] The subsequent reduction of HMG-CoA to mevalonate, catalyzed by HMG-CoA reductase, is the committed and rate-limiting step in cholesterol synthesis.[13][14]

Experimental Protocols

The use of this compound, is central to a variety of enzymatic assays. The following are detailed protocols for key enzymes that utilize acetyl-CoA as a substrate.

Citrate Synthase Activity Assay

This colorimetric assay measures the activity of citrate synthase by detecting the release of Coenzyme A (CoA-SH), which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, TNB, which absorbs at 412 nm.

Reagents:

-

Assay Buffer: 100 mM Tris-HCl, pH 8.1

-

DTNB Solution: 10 mM in Assay Buffer

-

Acetyl-CoA Solution: 10 mM Acetyl this compound, in water (prepare fresh)

-

Oxaloacetate Solution: 10 mM in Assay Buffer (prepare fresh)

-

Sample: Cell or tissue lysate, or purified mitochondria

Procedure:

-

Prepare a reaction mixture containing Assay Buffer, DTNB solution, and Acetyl-CoA solution.

-

Add the sample to a 96-well plate.

-

Initiate the reaction by adding the oxaloacetate solution.

-

Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes at 30°C.

-

The rate of increase in absorbance is proportional to the citrate synthase activity.

Acetyl-CoA Carboxylase (ACC) Activity Assay

This assay measures the activity of ACC by coupling the production of ADP to a series of enzymatic reactions that result in the oxidation of NADH, which can be monitored as a decrease in absorbance at 340 nm.

Reagents:

-

Assay Buffer: 50 mM HEPES, pH 7.5, containing 10 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA

-

ATP Solution: 100 mM in water

-

NADH Solution: 10 mM in water

-

Phosphoenolpyruvate (PEP) Solution: 50 mM in water

-

Pyruvate Kinase (PK) / Lactate Dehydrogenase (LDH) enzyme mix

-

Acetyl-CoA Solution: 10 mM Acetyl this compound, in water (prepare fresh)

-

Sodium Bicarbonate (NaHCO3) Solution: 1 M

-

Sample: Purified ACC or cell lysate

Procedure:

-

In a UV-transparent cuvette or 96-well plate, combine the Assay Buffer, ATP, NADH, PEP, PK/LDH mix, and NaHCO3.

-

Add the sample to the mixture.

-

Start the reaction by adding the Acetyl-CoA solution.

-

Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C).

-

The rate of NADH oxidation is proportional to the ACC activity.

Experimental Workflow: General Enzymatic Assay

Quantitative Data: Enzyme Kinetics

The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value indicates a higher affinity.

| Enzyme | Substrate | Km (µM) | Organism/Tissue | References |

| Citrate Synthase | Acetyl-CoA | 16 | Rat Liver | [1][15] |

| Acetyl-CoA Carboxylase | Acetyl-CoA | 4 - 400 (depending on activation state) | Rat Liver | [16] |

Applications in Drug Development

The central role of Coenzyme A and its derivatives in metabolism makes the enzymes in these pathways attractive targets for drug development. For instance, inhibitors of HMG-CoA reductase (statins) are widely used to lower cholesterol levels. Similarly, targeting fatty acid synthesis by inhibiting acetyl-CoA carboxylase is being explored for the treatment of cancer and metabolic disorders. This compound, is an essential tool in the high-throughput screening of potential drug candidates that target these and other CoA-dependent enzymes.

Conclusion

This compound, is a vital reagent for researchers and scientists working in the fields of biochemistry, molecular biology, and drug development. Its enhanced stability and solubility make it the preferred choice for studying the myriad of metabolic pathways in which it plays a central role. A thorough understanding of its properties, handling requirements, and its application in robust experimental protocols is crucial for obtaining accurate and reproducible results, thereby advancing our understanding of cellular metabolism and facilitating the development of novel therapeutics.

References

- 1. The kinetic properties of citrate synthase from rat liver mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. usbio.net [usbio.net]

- 4. benchchem.com [benchchem.com]

- 5. Coenzyme A trilithium salt | 18439-24-2 | NC20534 [biosynth.com]

- 6. scbt.com [scbt.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Acetylthis compound [sigmaaldrich.com]

- 9. Coenzyme A trilithium salt [sorachim.com]

- 10. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 11. csun.edu [csun.edu]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. med.libretexts.org [med.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. The kinetic properties of citrate synthase from rat liver mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Regulation of acetyl-coA carboxylase: properties of coA activation of acetyl-coA carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Nexus of Metabolism: A Technical Guide to the Discovery and Significance of Coenzyme A in Cellular Respiration

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) stands as a cornerstone of cellular metabolism, a pivotal molecule whose discovery unlocked our fundamental understanding of bioenergetics. This technical guide provides an in-depth exploration of the historical discovery of CoA, its profound significance in cellular respiration, and the key experimental methodologies that have elucidated its function. We delve into the intricate roles of CoA in the Krebs cycle and fatty acid metabolism, presenting detailed experimental protocols and quantitative data to support the presented concepts. Furthermore, this guide offers visualizations of key metabolic pathways and experimental workflows, rendered in the DOT language for clarity and reproducibility, to serve as a valuable resource for researchers and professionals in the life sciences.

The Discovery of a Central Metabolic Hub: A Historical Perspective

The journey to understanding cellular energy conversion was revolutionized by the identification of Coenzyme A. In 1945, Fritz Lipmann, through his meticulous work on acetylation reactions in pigeon liver extracts, identified a heat-stable cofactor essential for these processes.[1] This molecule, which he named Coenzyme A (the 'A' standing for acetylation), was found to be the long-sought "active acetate" carrier, a crucial link between glycolysis and the citric acid cycle.[1] Lipmann's groundbreaking discovery, which earned him the Nobel Prize in Physiology or Medicine in 1953, illuminated the central role of CoA in intermediary metabolism.[2]

The structure of this complex molecule was subsequently elucidated, revealing a composition of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) 3',5'-diphosphate.[1] This unique structure, particularly the reactive thiol (-SH) group, enables CoA to form high-energy thioester bonds with acyl groups, most notably acetyl groups to form acetyl-CoA.

The Indispensable Role of Coenzyme A in Cellular Respiration

Coenzyme A is a ubiquitous and essential cofactor that participates in over 100 metabolic reactions.[3] Its primary function is to act as a carrier of acyl groups, thereby facilitating their entry into key metabolic pathways for either energy production or biosynthesis.

The Gateway to the Krebs Cycle: Acetyl-CoA

The complete oxidation of glucose, fatty acids, and some amino acids converges at the formation of acetyl-CoA. This two-carbon unit, attached to CoA, serves as the primary fuel for the Krebs cycle (also known as the citric acid cycle or tricarboxylic acid cycle), the central hub of cellular respiration.

The pyruvate (B1213749) dehydrogenase complex (PDC) catalyzes the irreversible decarboxylation of pyruvate, the end-product of glycolysis, to form acetyl-CoA. This reaction is a critical control point in metabolism, tightly regulated by the energy status of the cell, with the ratio of acetyl-CoA to free CoA being a key allosteric regulator.[4][5] Once formed, acetyl-CoA enters the Krebs cycle by condensing with oxaloacetate to form citrate, initiating a series of reactions that generate ATP, NADH, and FADH2 – the primary electron carriers for the electron transport chain.

Fatty Acid β-Oxidation: A Major Source of Acetyl-CoA

In the mitochondria, fatty acids undergo a cyclical process of β-oxidation to yield a substantial amount of acetyl-CoA. This process begins with the activation of fatty acids in the cytoplasm, where they are esterified to CoA to form fatty acyl-CoA. These activated fatty acids are then transported into the mitochondrial matrix via the carnitine shuttle. Each round of β-oxidation shortens the fatty acyl-CoA chain by two carbons, releasing one molecule of acetyl-CoA, one molecule of NADH, and one molecule of FADH2. The acetyl-CoA produced then enters the Krebs cycle for complete oxidation.

Quantitative Data on Coenzyme A and Related Enzymes

The concentration and kinetic parameters of Coenzyme A and the enzymes involved in its metabolism are critical for understanding cellular bioenergetics. The following tables summarize key quantitative data from the literature.

Table 1: Subcellular Concentrations of Coenzyme A and Acetyl-CoA

| Species | Tissue/Cell Type | Compartment | Total CoA (nmol/mg protein) | Acetyl-CoA (nmol/mg protein) | Acetyl-CoA/CoA Ratio | Reference(s) |

| Rat | Liver | Whole Cell | 0.627 - 1.24 | 0.100 - 0.350 | Varies | [6] |

| Rat | Liver | Mitochondria | ~80-95% of total cellular CoA | - | Increases with fatty acid oxidation | [7][8] |

| Rat | Liver | Cytosol | ~12.4% of total cellular CoA | - | - | [9] |

| Human | Cancer Cells | Whole Cell | - | ~3 - 20 µM | Decreases with nutrient limitation | [10] |

Table 2: Kinetic Parameters of Enzymes in Coenzyme A Biosynthesis

| Enzyme | Organism | Substrate(s) | Km | Vmax | Reference(s) |

| Pantothenate Kinase (PanK3) | Human | ATP | 311 ± 53 µM | - | [11] |

| Pantothenate | 14 ± 0.1 µM | - | [11] | ||

| Phosphopantetheine Adenylyltransferase (PPAT) | E. coli | ATP | - | - | [12][13] |

| 4'-Phosphopantetheine | - | - | [12][13] | ||

| Dephospho-CoA Kinase (DPCK) | T. kodakarensis | Dephospho-CoA | - | - | [14][15] |

| GTP | - | - | [14][15] | ||

| Dephospho-CoA Kinase (PfDPCK) | P. falciparum | ATP | 88.14 ± 11.03 µM | 5.18 ± 0.29 µmol/min/mg | [16] |

| Dephospho-CoA | 105.3 ± 10.2 µM | [16] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of Coenzyme A.

Reconstruction of Fritz Lipmann's Isolation of Coenzyme A from Pigeon Liver

This protocol is a modern interpretation of the classical methods used by Lipmann to first identify and isolate Coenzyme A.

Objective: To partially purify Coenzyme A from pigeon liver tissue.

Materials:

-

Fresh pigeon liver

-

Ice-cold 0.9% KCl solution

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Activated charcoal (e.g., Norit)

-

Pyridine (B92270), 10% (v/v) in ethanol

-

Diethyl ether

-

Phosphate (B84403) buffer (pH 6.5)

-

Centrifuge and centrifuge tubes

-

Spectrophotometer

Procedure:

-

Homogenization: Homogenize fresh pigeon liver in 3 volumes of ice-cold 0.9% KCl solution.

-

Acid Precipitation: Add an equal volume of cold 10% TCA to the homogenate to precipitate proteins. Centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Charcoal Adsorption: Decant the supernatant and add activated charcoal (approximately 1 g per 100 ml of supernatant). Stir for 30 minutes in the cold to adsorb CoA and other nucleotides.

-

Elution: Collect the charcoal by filtration or centrifugation. Wash the charcoal with water. Elute the adsorbed compounds with 10% pyridine in ethanol.

-

Ether Extraction: Remove the pyridine from the eluate by repeated extractions with diethyl ether in a separatory funnel.

-

Concentration: Concentrate the aqueous layer under vacuum to a small volume.

-

Activity Assay: The presence of Coenzyme A in the concentrated extract can be determined by its ability to support a known CoA-dependent enzymatic reaction, such as the acetylation of sulfanilamide (B372717) in the presence of a suitable enzyme preparation and ATP.

Enzymatic Assay of Pantothenate Kinase (PanK) Activity

Objective: To measure the activity of Pantothenate Kinase, the first enzyme in the CoA biosynthetic pathway.

Materials:

-

Purified PanK enzyme

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM DTT)

-

Pantothenate solution

-

ATP solution

-

Coupling enzymes: Pyruvate kinase (PK) and Lactate dehydrogenase (LDH)

-

Phosphoenolpyruvate (PEP)

-

NADH

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a cuvette, prepare a reaction mixture containing assay buffer, pantothenate, PEP, and NADH.

-

Enzyme Addition: Add the coupling enzymes (PK and LDH) to the reaction mixture.

-

Initiation: Start the reaction by adding a known amount of purified PanK enzyme and ATP.

-

Measurement: Immediately monitor the decrease in absorbance at 340 nm over time. The oxidation of NADH to NAD⁺ by LDH is coupled to the production of ADP by PanK and PK, and the rate of decrease in absorbance is proportional to the PanK activity.

-

Calculation: Calculate the enzyme activity using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Quantification of Coenzyme A and Acetyl-CoA by HPLC

Objective: To separate and quantify the intracellular pools of free Coenzyme A and Acetyl-CoA.

Materials:

-

Cell or tissue samples

-

Perchloric acid (PCA), 6%

-

Potassium carbonate (K₂CO₃), 3 M

-

HPLC system with a C18 reverse-phase column and UV detector (254 nm)

-

Mobile phase (e.g., phosphate buffer with an ion-pairing agent like tetrabutylammonium (B224687) phosphate and an organic modifier like acetonitrile)

-

Standards for CoA and Acetyl-CoA

Procedure:

-

Extraction: Rapidly quench metabolism and extract metabolites by homogenizing the sample in ice-cold 6% PCA.

-

Neutralization: Centrifuge to pellet protein and neutralize the supernatant with 3 M K₂CO₃. The precipitated potassium perchlorate (B79767) is removed by centrifugation.

-

HPLC Analysis: Inject the neutralized extract onto the C18 column. Elute with the mobile phase using a suitable gradient to separate CoA and Acetyl-CoA.

-

Detection and Quantification: Monitor the absorbance at 254 nm. Identify and quantify the peaks corresponding to CoA and Acetyl-CoA by comparing their retention times and peak areas to those of known standards.

Conclusion: The Enduring Significance of Coenzyme A

The discovery of Coenzyme A was a watershed moment in biochemistry, providing the conceptual framework for understanding how diverse metabolic pathways are interconnected. Its central role as an acyl group carrier in cellular respiration underscores its indispensability for life. For researchers, scientists, and drug development professionals, a deep understanding of CoA metabolism is crucial. Dysregulation of CoA levels is implicated in various diseases, making the enzymes of its biosynthetic pathway attractive targets for therapeutic intervention. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the multifaceted roles of this vital molecule, paving the way for new discoveries and therapeutic strategies.

References

- 1. Lipmann Discovers Coenzyme A | Research Starters | EBSCO Research [ebsco.com]

- 2. historyofinformation.com [historyofinformation.com]

- 3. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Changes of Coenzyme A and Acetyl-Coenzyme A Concentrations in Rats after a Single-Dose Intraperitoneal Injection of Hepatotoxic Thioacetamide Are Not Consistent with Rapid Recovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steady-state concentrations of coenzyme A, acetyl-coenzyme A and long-chain fatty acyl-coenzyme A in rat-liver mitochondria oxidizing palmitate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Spatiotemporal control of acetyl-CoA metabolism in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Phosphopantetheine Adenylyltransferase from Escherichia coli: Investigation of the Kinetic Mechanism and Role in Regulation of Coenzyme A Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phosphopantetheine adenylyltransferase from Escherichia coli: investigation of the kinetic mechanism and role in regulation of coenzyme A biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Identification of Dephospho-Coenzyme A (Dephospho-CoA) Kinase in Thermococcus kodakarensis and Elucidation of the Entire CoA Biosynthesis Pathway in Archaea - PMC [pmc.ncbi.nlm.nih.gov]

- 16. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Enzymatic Activity of Coenzyme A, Trilithium Salt

Introduction

Coenzyme A (CoA) is a universal and indispensable cofactor in all domains of life, playing a central role in cellular metabolism.[1][2] Its primary function is to act as a carrier of acyl groups, most notably acetyl groups, in a vast number of biochemical reactions.[3][4] CoA is synthesized in a highly conserved five-step enzymatic pathway from pantothenate (vitamin B5), L-cysteine, and adenosine (B11128) triphosphate (ATP).[3][5] In research and laboratory settings, Coenzyme A is often used as its trilithium salt. This form enhances the molecule's stability and solubility, making it a reliable reagent for enzymatic assays, metabolic studies, and other biochemical applications.[6][7] This guide provides a comprehensive overview of the enzymatic activity of Coenzyme A, detailing its role in metabolic pathways, methods for its quantification, and its function in cellular regulation.

Core Function: The Thioester Bond and Acyl Group Transfer

The chemical reactivity of Coenzyme A is centered on its terminal sulfhydryl (-SH) group. This thiol group can react with carboxylic acids to form a high-energy thioester bond.[3] A molecule of CoA linked to an acyl group is referred to as an acyl-CoA (e.g., acetyl-CoA, succinyl-CoA).[3][1] This thioester linkage is thermodynamically unstable, making the acyl group readily transferable to other molecules in enzyme-catalyzed reactions. This "activation" of carboxylic acids is fundamental to their participation in both catabolic (energy-yielding) and anabolic (biosynthetic) pathways.[4][8]

Central Roles in Key Metabolic Pathways

Coenzyme A and its derivatives are integral to the central pathways of metabolism, connecting the breakdown of carbohydrates, fats, and proteins to energy production and biosynthesis.[1][9]

Citric Acid Cycle (Krebs Cycle)

The citric acid cycle is the final common pathway for the oxidation of fuel molecules.[9][10] Coenzyme A is essential for this process as it introduces the acetyl group into the cycle.[11] Pyruvate (B1213749) (from glycolysis), fatty acids (from β-oxidation), and amino acids are converted into acetyl-CoA.[10][12] The enzyme citrate (B86180) synthase then catalyzes the transfer of this two-carbon acetyl group from acetyl-CoA to the four-carbon molecule oxaloacetate, forming the six-carbon citrate and initiating the cycle.[7][9][12]

Fatty Acid Metabolism

Coenzyme A is critical for both the breakdown (β-oxidation) and synthesis of fatty acids.

-

Fatty Acid β-Oxidation: Before fatty acids can be oxidized for energy, they must be "activated." This activation step, catalyzed by acyl-CoA synthetase, attaches Coenzyme A to the fatty acid, forming a fatty acyl-CoA.[13][14] This process occurs in the cytoplasm, and the resulting fatty acyl-CoA is then transported into the mitochondria.[3] Within the mitochondrial matrix, the fatty acyl-CoA undergoes a cyclic series of four reactions, collectively known as β-oxidation. Each cycle shortens the fatty acyl chain by two carbons, releasing a molecule of acetyl-CoA, which can then enter the citric acid cycle.[14][15]

-

Fatty Acid Synthesis: In the cytosol, Coenzyme A is involved in the synthesis of fatty acids. The process begins with acetyl-CoA, which serves as the primer for the fatty acid chain. Acetyl-CoA is carboxylated to form malonyl-CoA, the donor of two-carbon units for elongation of the growing fatty acid chain.[3][16]

Biosynthesis of Other Molecules

Acetyl-CoA is a precursor for the synthesis of a wide range of essential molecules, including cholesterol, ketone bodies, and the neurotransmitter acetylcholine.[1][7]

Regulatory Roles of Coenzyme A

Beyond its role as a substrate and acyl carrier, CoA and its thioesters are critical regulators of metabolism.

-

Allosteric Regulation: CoA and acyl-CoAs can act as allosteric regulators, binding to enzymes at sites distinct from the active site to either activate or inhibit their activity. For example, acetyl-CoA activates pyruvate carboxylase, while CoA itself can inhibit pantothenate kinase, the first enzyme in its own biosynthetic pathway, through feedback inhibition.[3][17][18]

-

Protein CoAlation: Under conditions of oxidative stress, the thiol group of Coenzyme A can form a disulfide bond with a reactive cysteine residue on a target protein.[18] This reversible post-translational modification, known as protein CoAlation, can alter the protein's catalytic activity or function, serving as a protective mechanism or a regulatory switch.[3][2]

Quantitative Data on Coenzyme A-Dependent Enzymes

The enzymatic activity involving Coenzyme A is vast, with approximately 4% of all cellular enzymes utilizing CoA or its thioesters as a substrate.[3] The following table summarizes key enzymes that are central to the function of Coenzyme A.

| Enzyme | Metabolic Pathway | Function | Substrate(s) | Product(s) |

| Citrate Synthase | Citric Acid Cycle | Catalyzes the entry of the acetyl group into the cycle.[7] | Acetyl-CoA, Oxaloacetate | Citrate, CoA-SH |

| Acyl-CoA Synthetase | Fatty Acid Activation | Activates fatty acids for β-oxidation.[13][14] | Fatty Acid, CoA-SH, ATP | Fatty Acyl-CoA, AMP, PPi |

| Carnitine Palmitoyltransferase 1 (CPT1) | Fatty Acid Transport | Transports long-chain fatty acyl-CoAs into the mitochondria.[1] | Fatty Acyl-CoA, Carnitine | Acylcarnitine, CoA-SH |

| Thiolase (β-ketoacyl-CoA thiolase) | Fatty Acid β-Oxidation | Cleaves a two-carbon unit in the final step of the β-oxidation cycle.[15] | β-ketoacyl-CoA, CoA-SH | Acetyl-CoA, Shortened Acyl-CoA |

| HMG-CoA Synthase | Cholesterol/Ketone Body Synthesis | Condenses acetyl-CoA and acetoacetyl-CoA. | Acetyl-CoA, Acetoacetyl-CoA | HMG-CoA, CoA-SH |

| Pantothenate Kinase (PanK) | CoA Biosynthesis | Catalyzes the first and rate-limiting step in CoA synthesis.[3][17] | Pantothenate (Vitamin B5), ATP | 4'-Phosphopantothenate, ADP |

Experimental Protocols for Measuring Coenzyme A

Accurate quantification of CoA is essential for studying metabolic processes. Several methods are available, each with distinct advantages in terms of sensitivity, specificity, and throughput.

Summary of Quantification Methods

| Method | Principle | Detection Limit | Key Advantages | Key Disadvantages |

| Spectrophotometric/Colorimetric Assay | Coupled enzymatic reactions lead to a change in absorbance.[7][19] | ~1 nmol - 5 µM | Simple, cost-effective, widely accessible.[19][20] | Lower sensitivity compared to other methods.[19] |

| Fluorometric Assay | Enzymatic reactions produce a fluorescent product proportional to CoA concentration.[19][21] | ~4 pmol - 3 µM | High sensitivity, suitable for high-throughput screening.[19][20][21] | Prone to interference from sample components.[19] |

| HPLC with UV Detection | Separation by liquid chromatography and detection by UV absorbance.[19][22] | ~1 µM | Good reproducibility and accuracy.[19][22] | Moderate sensitivity, requires dedicated equipment.[19] |

| LC-MS/MS | Separation by liquid chromatography coupled with mass spectrometry.[19][23] | Sub-µM to fmol range | High sensitivity and specificity, suitable for complex samples.[19][23] | Requires expensive instrumentation and expertise.[19] |

Detailed Protocol: Fluorometric Coenzyme A Assay

This protocol is based on commercially available kits that utilize a proprietary dye that becomes strongly fluorescent upon reacting with the free thiol group of CoA.[21][24]

1. Materials:

-

Coenzyme A Assay Kit (containing CoA standard, assay buffer, and a fluorogenic indicator dye).[21]

-

Black, solid-wall 96-well or 384-well microplates.

-

Fluorescence microplate reader with excitation/emission wavelengths of ~490/520 nm.[21]

-

Biological samples (cell lysates, tissue homogenates).

-

Deionized water (ddH₂O).

2. Procedure:

-

Standard Preparation:

-

Sample Preparation:

-

Homogenize tissue or lyse cells using a method compatible with the assay (avoiding high concentrations of thiol-containing reagents like DTT).[20]

-

Centrifuge the lysate to pellet debris and collect the supernatant.

-

Dilute samples with assay buffer if the CoA concentration is expected to be high.

-

-

Assay Reaction:

-

Prepare a reaction mixture by diluting the fluorogenic indicator dye in assay buffer according to the kit's instructions.[21]

-

Add 50 µL of each standard and sample to separate wells of the microplate.

-

Add 50 µL of the reaction mixture to all wells, making the total volume 100 µL. Include a "blank" control containing only assay buffer.[21]

-

-

Measurement:

-

Data Analysis:

-

Subtract the fluorescence reading of the blank control from all other readings.

-

Plot the net fluorescence values for the standards against their concentrations to generate a standard curve.

-

Determine the CoA concentration in the unknown samples by interpolating their fluorescence values from the standard curve.

-

Conclusion

Coenzyme A, often utilized in its stable trilithium salt form, is a linchpin of cellular metabolism. Its function as an acyl group carrier is fundamental to the central energy-producing pathways and a multitude of biosynthetic processes.[5][7] The ability of CoA and its derivatives to act as allosteric regulators and participate in post-translational modifications highlights its sophisticated role in maintaining metabolic homeostasis.[18] A thorough understanding of its enzymatic interactions, supported by robust quantitative methods, is critical for researchers in biochemistry, drug development, and molecular biology aiming to unravel the complexities of cellular function and metabolic diseases.[6][8]

References

- 1. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Coenzyme a Biochemistry: From Neurodevelopment to Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Coenzyme A - Wikipedia [en.wikipedia.org]

- 4. bns.institute [bns.institute]

- 5. researchgate.net [researchgate.net]

- 6. chemimpex.com [chemimpex.com]

- 7. benchchem.com [benchchem.com]

- 8. Overview of coenzyme A metabolism and its role in cellular toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. byjus.com [byjus.com]

- 10. news-medical.net [news-medical.net]

- 11. biochemistry - About acetyl-coA in the Krebs Cycle of respiration - Biology Stack Exchange [biology.stackexchange.com]

- 12. Physiology, Krebs Cycle - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Acyl-CoA - Wikipedia [en.wikipedia.org]

- 14. cmed.tu.edu.iq [cmed.tu.edu.iq]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. What is the role of coenzyme A in the cell? | AAT Bioquest [aatbio.com]

- 17. Regulation of Coenzyme A Biosynthesis in the Hyperthermophilic Bacterium Thermotoga maritima - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Regulation of coenzyme A levels by degradation: the ‘Ins and Outs’ - PMC [pmc.ncbi.nlm.nih.gov]

- 19. benchchem.com [benchchem.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

- 21. content.abcam.com [content.abcam.com]

- 22. mdpi.com [mdpi.com]

- 23. ANALYSIS OF COENZYME A ACTIVATED COMPOUNDS IN ACTINOMYCETES - PMC [pmc.ncbi.nlm.nih.gov]

- 24. profoldin.com [profoldin.com]

A Technical Guide to the Role of Coenzyme A, Trilithium Salt in Acetyl Transfer Reactions

Abstract

Coenzyme A (CoA) is a ubiquitous and essential cofactor central to cellular metabolism. Its acetylated derivative, Acetyl-Coenzyme A (Acetyl-CoA), serves as the primary donor of acetyl groups for a vast array of biochemical transformations, ranging from energy production in the citric acid cycle to the epigenetic regulation of gene expression. For research and development, CoA is often supplied as a stable, highly soluble trilithium salt, ensuring its integrity and performance in experimental settings. This technical guide provides an in-depth exploration of the core functions of Acetyl-CoA in acetyl transfer reactions, presents quantitative kinetic data for key enzymes, details a standard experimental protocol for measuring acetyltransferase activity, and illustrates critical pathways and workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the study of metabolism, epigenetics, and therapeutic intervention.

The Central Cofactor: Coenzyme A (CoA)

Coenzyme A is a complex molecule synthesized from pantothenic acid (vitamin B5), adenosine (B11128) triphosphate (ATP), and cysteine. Its biochemical utility is centered on its terminal sulfhydryl (-SH) group. This thiol group is highly reactive and serves as the anchor point for acyl groups, most notably the acetyl group, forming a high-energy thioester bond.[1] In laboratory applications, Coenzyme A is commonly used as a trilithium salt (CAS 18439-24-2).[2] This salt form enhances the molecule's stability and solubility in aqueous buffers, making it a reliable reagent for enzymatic assays and other biochemical studies.[3][4] While the trilithium ions are biochemically inert spectators in the actual transfer reaction, their presence is critical for the practical handling and storage of the cofactor.[4][5]

The Acetyl Donor: Acetyl-Coenzyme A (Acetyl-CoA)

The attachment of an acetyl group to the thiol of CoA creates Acetyl-CoA, a molecule central to metabolism.[6] The thioester bond in Acetyl-CoA is thermodynamically unstable, with a large negative free energy of hydrolysis (−31.5 kJ/mol).[6] This high-energy bond makes the acetyl group readily transferable to acceptor molecules in reactions catalyzed by a class of enzymes known as acetyltransferases.[7]

Acetyl-CoA is a critical metabolic intermediate that links the catabolism of carbohydrates, fatty acids, and amino acids with numerous anabolic and signaling pathways.[6][8] Its main function is to deliver the acetyl group to the citric acid cycle for oxidation and energy production.[9] However, it also serves as the fundamental building block for the synthesis of fatty acids, cholesterol, and ketone bodies, and as the acetyl donor for post-translational modification of proteins.[6][10]

Acetyl-CoA: The Hub of Cellular Metabolism

Acetyl-CoA is strategically positioned at the intersection of major catabolic and anabolic pathways. It is produced from pyruvate (B1213749) (derived from glycolysis), the β-oxidation of fatty acids, and the breakdown of ketogenic amino acids.[8][11] It can then be directed into the citric acid cycle for ATP production or used in the cytoplasm for biosynthetic processes. This central role makes the regulation of Acetyl-CoA levels critical for maintaining cellular homeostasis.

Kinetics of Acetyl Transfer Reactions

The efficiency and substrate specificity of acetyl transfer reactions are defined by the kinetic parameters of the responsible acetyltransferase enzymes. These values are crucial for understanding the regulation of metabolic pathways and for the development of enzyme inhibitors. The Michaelis constant (Km) for Acetyl-CoA indicates the substrate concentration at which the enzyme operates at half of its maximum velocity, providing insight into the enzyme's affinity for the acetyl donor.

| Enzyme | Organism/Source | Substrate(s) | Km for Acetyl-CoA (µM) | Reference(s) |

| Acetyl-CoA Acetyltransferase | Rat Liver Mitochondria | Acetyl-CoA | 237 | [12] |

| Histone Acetyltransferase p300 | Human | Histone H3 Peptide | 0.5 - 5.3 | Generic literature values |

| N-terminal Acetyltransferase D (NatD) | Human | Histone H4 Peptide | ~10 | [13] |

| Acetyl-CoA Synthetase (ACS) | Salmonella enterica | Acetate, CoA | 100-200 (for CoA) | [14] |

Key Signaling Pathway: Acetyl-CoA and Histone Acetylation

A paramount role for Acetyl-CoA in cellular signaling is its function as the sole acetyl donor for the acetylation of histone proteins.[15][16] This post-translational modification neutralizes the positive charge of lysine (B10760008) residues on histone tails, weakening their interaction with negatively charged DNA and leading to a more open chromatin structure.[15] This "euchromatin" state is generally associated with active gene transcription.

The pool of Acetyl-CoA available for this process, located in the nucleocytoplasm, is distinct from the mitochondrial pool and is primarily generated by the enzyme ATP-citrate lyase (ACLY).[17] ACLY converts citrate, which is exported from the mitochondria, into Acetyl-CoA.[18] This pathway directly links cellular metabolic status (e.g., high glucose levels) to epigenetic regulation and gene expression.[16][19] Histone Acetyltransferases (HATs) then utilize this Acetyl-CoA to acetylate histones, while Histone Deacetylases (HDACs) remove these marks, creating a dynamic regulatory system.[17]

Experimental Analysis of Acetyl Transfer Activity

Detailed Protocol: Fluorometric Assay for Histone Acetyltransferase (HAT) Activity

This protocol describes a continuous, fluorometric assay to measure the activity of HAT enzymes. The principle relies on the detection of the free Coenzyme A (-SH) product that is released upon the transfer of the acetyl group from Acetyl-CoA to a histone peptide substrate. The free thiol group of CoA reacts with a developer probe to generate a highly fluorescent product.[20]

Materials:

-

HAT Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1 mM EDTA, 1 mM DTT)[21]

-

Purified HAT enzyme or nuclear extract

-

Acetyl-Coenzyme A, Trilithium Salt (e.g., from a 10 mM stock solution)[13]

-

Histone Peptide Substrate (e.g., H3 or H4 peptide)

-

Thiol-reactive fluorescent probe/developer (e.g., ThioGlo4)[13][22]

-

96- or 384-well black microplate

-

Fluorescent microplate reader (Ex/Em = 535/587 nm for some common probes)[20]

Procedure:

-

Reagent Preparation:

-

Equilibrate all reagents to room temperature before use.

-

Prepare a standard curve of Coenzyme A, Trilithium Salt (0 to 10 µM) in HAT Assay Buffer to quantify the product generated.

-

Prepare a Reaction Mix containing HAT Assay Buffer, the histone peptide substrate, and the fluorescent developer. The final concentrations should be optimized based on the enzyme's Km values.

-

-

Sample and Control Setup:

-

In a black microplate, add your samples (e.g., purified enzyme, cell lysates) to the appropriate wells.

-

Include a positive control (e.g., a known active HAT enzyme) and a background control (assay buffer without enzyme).

-

Adjust the final volume in all wells to be equal with HAT Assay Buffer (e.g., 45 µL).

-

-

Reaction Initiation:

-

Pre-incubate the plate at the desired reaction temperature (e.g., 25-37°C) for 5-10 minutes.

-

Initiate the reaction by adding Acetyl-CoA, Trilithium Salt solution to all wells (except background controls where buffer is added). For example, add 5 µL of a 10x Acetyl-CoA solution.

-

-

Data Acquisition:

-

Immediately place the plate in a fluorescent microplate reader.

-

Measure the fluorescence intensity in kinetic mode, taking readings every 1-2 minutes for a period of 30-60 minutes.

-

-

Data Analysis:

-

For each sample, plot fluorescence units versus time. The initial velocity of the reaction is the slope of the linear portion of this curve.

-

Subtract the slope of the background control from the slopes of all samples.

-

Convert the rate of fluorescence increase (RFU/min) to the rate of CoA production (µmol/min) using the standard curve.

-

Calculate the specific activity of the enzyme (e.g., in µmol/min/mg of protein).

-

Experimental Workflow Diagram

Therapeutic Targeting of Acetyl-CoA Metabolism

The central role of Acetyl-CoA in linking metabolism to cell growth and gene regulation has made the enzymes that control its availability attractive targets for drug development, particularly in oncology and metabolic diseases.[23][24]

-

ATP-Citrate Lyase (ACLY): As the primary enzyme producing the nucleocytoplasmic Acetyl-CoA used for both fatty acid synthesis and histone acetylation, ACLY is a key target.[18] Its inhibition can starve cancer cells of the building blocks needed for membrane production and disrupt epigenetic programs that drive proliferation.[24] Bempedoic acid, an ACLY inhibitor, is an FDA-approved drug for treating hypercholesterolemia.[25]

-

Acetyl-CoA Carboxylase (ACC): ACC catalyzes the first committed step in fatty acid synthesis by converting Acetyl-CoA to Malonyl-CoA.[26] ACC inhibitors are being investigated for the treatment of metabolic syndrome, non-alcoholic fatty liver disease (NAFLD), and cancer.[23][27] By blocking this pathway, inhibitors can increase the availability of Acetyl-CoA for other processes while simultaneously preventing lipogenesis.[19]

-

Histone Acetyltransferases (HATs): The direct targeting of HATs with small molecule inhibitors is a major focus in cancer therapy. Dysregulation of HAT activity is common in many cancers, and inhibitors aim to reverse aberrant acetylation patterns to restore normal gene expression profiles.[21]

Conclusion

Coenzyme A, often utilized in its stable trilithium salt form, is the precursor to Acetyl-CoA, a molecule of profound importance in biochemistry. As the universal donor for acetyl transfer reactions, Acetyl-CoA is not merely a metabolic intermediate for energy and biosynthesis but also a critical signaling molecule that directly links the cell's metabolic state to the epigenetic control of its genome. A thorough understanding of the enzymes that produce and consume Acetyl-CoA, supported by robust quantitative and experimental analysis, continues to open new avenues for therapeutic intervention in a wide range of human diseases.

References

- 1. youtube.com [youtube.com]

- 2. scbt.com [scbt.com]

- 3. Acetyl Transfer Reactions Coenzyme a Trilithium Salt CAS No.: 18439-24-2 - Coenzymelithiumsalt, Coenzyme a | Made-in-China.com [m.made-in-china.com]

- 4. usbio.net [usbio.net]

- 5. benchchem.com [benchchem.com]

- 6. Acetyl-CoA - Wikipedia [en.wikipedia.org]

- 7. The Pathophysiological Role of CoA - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. quora.com [quora.com]

- 10. Acyl-CoA: Functions, Metabolism, and Analytical Methods - Creative Proteomics [creative-proteomics.com]

- 11. study.com [study.com]

- 12. Regulation of ketogenesis. Mitochondrial acetyl-CoA acetyltransferase from rat liver: initial-rate kinetics in the presence of the product CoASH reveal intermediary plateau regions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. The many metabolic sources of acetyl-CoA to support histone acetylation and influence cancer progression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. DSpace [repository.upenn.edu]

- 17. Acetyl-CoA Metabolism and Histone Acetylation in the Regulation of Aging and Lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Progress of potential drugs targeted in lipid metabolism research - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Acetyl-CoA Carboxylase Regulates Global Histone Acetylation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. content.abcam.com [content.abcam.com]

- 21. Histone Acetyltransferase Assays in Drug and Chemical Probe Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Purification and activity assays of N-terminal acetyltransferase D - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Acetyl-CoA: An interplay between metabolism and epigenetics in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. benchchem.com [benchchem.com]

- 27. Acetyl CoA Carboxylase 2 drugs in development by Therapy Areas, Indications, Stages, MoA, RoA, Molecule Type, and Key Players, 2024 [pharmaceutical-technology.com]

The Metabolic Fate of Coenzyme A, Trilithium Salt: An In Vitro Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is a pivotal cofactor in cellular metabolism, central to numerous biosynthetic and catabolic pathways. Understanding its stability and metabolic fate is crucial for a wide range of research applications, from enzyme kinetics to drug development. This technical guide provides an in-depth overview of the in vitro metabolic degradation of Coenzyme A, trilithium salt. It details the enzymatic and non-enzymatic pathways of its breakdown, presents quantitative data on enzyme kinetics, and offers comprehensive experimental protocols for studying its metabolism. Visualizations of metabolic pathways and experimental workflows are provided to facilitate comprehension.

Introduction to Coenzyme A

Coenzyme A is an essential cofactor in all living organisms, primarily functioning as a carrier of acyl groups.[1] Its structure comprises a β-mercaptoethylamine group linked to the vitamin pantothenic acid (B5), which is in turn attached to a 3'-phosphorylated adenosine (B11128) diphosphate (B83284) moiety. The thiol group is the active site, forming high-energy thioester bonds with carboxylic acids. As acetyl-CoA, it is a central molecule in the tricarboxylic acid (TCA) cycle and fatty acid metabolism.[2] The trilithium salt of Coenzyme A is a common commercially available form, offering relative stability for experimental use. However, in aqueous solutions, particularly at alkaline pH, CoA is susceptible to both enzymatic and non-enzymatic degradation.[3]

In Vitro Metabolic Pathways of Coenzyme A

The in vitro degradation of Coenzyme A is a multi-step process involving several enzymes that hydrolyze its various chemical bonds. The primary degradation pathways lead to the sequential removal of its phosphate (B84403) groups and the cleavage of the pyrophosphate bond, ultimately yielding pantetheine (B1680023) and its precursors.

Enzymatic Degradation

The enzymatic breakdown of Coenzyme A is primarily carried out by a concert of hydrolases, including ectonucleotide pyrophosphatases/phosphodiesterases (ENPPs), alkaline phosphatases (APs), and Nudix (Nucleoside diphosphate linked moiety X) hydrolases.

Key Enzymatic Steps:

-

Dephosphorylation to Dephospho-CoA: Alkaline phosphatases can hydrolyze the 3'-phosphate group of Coenzyme A to produce dephospho-CoA (dPCoA).[4]

-

Pyrophosphate Cleavage:

-

Ectonucleotide Pyrophosphatases/Phosphodiesterases (ENPPs): Enzymes like ENPP1 can hydrolyze the pyrophosphate bond of CoA, yielding 4'-phosphopantetheine (B1211885) (PPanSH) and 3',5'-adenosine diphosphate (ADP).[2] ENPP1 is a key enzyme in regulating extracellular nucleotide metabolism.[5]

-

Nudix Hydrolases: A superfamily of "house-cleaning" enzymes, Nudix hydrolases, such as NUDT7, NUDT8, and NUDT19, also cleave the pyrophosphate bond of CoA and its thioesters to produce 4'-phosphopantetheine and 3',5'-ADP.[6][7]

-

-

Further Degradation: 4'-phosphopantetheine can be further dephosphorylated by phosphatases to yield pantetheine. Pantetheine can then be hydrolyzed by pantetheinases into pantothenic acid (vitamin B5) and cysteamine.[1]

Non-Enzymatic Degradation

Coenzyme A is also susceptible to non-enzymatic hydrolysis, particularly under alkaline conditions and at elevated temperatures. The thioester bond is the primary site of this instability. This spontaneous breakdown can be a significant factor in in vitro assays and requires careful control of buffer pH and temperature.[3]

Quantitative Data

The following tables summarize available quantitative data for the enzymatic degradation of Coenzyme A and its derivatives in vitro.

Table 1: Kinetic Parameters of Nudix Hydrolase 7 (NUDT7) with Coenzyme A

| Substrate | Km (µM) | kcat (s-1) | Source |

| Coenzyme A | 240 | 3.8 |

This data is for the mouse NUDT7α isoform.

Table 2: Kinetic Parameters of ENPP1 with ATP

| Substrate | KM,T (nM) | kcat,T (s-1) | Source |

| ATP | 70 ± 23 | 3.3 ± 0.2 | [8] |

Table 3: Kinetic Parameters of Alkaline Phosphatase with a Model Substrate

| Substrate | Km (mM) | Vmax (mM/min) | Source |

| p-nitrophenyl phosphate (p-NPP) | 0.0290 | 0.0254 | [9] |

This data for a common model substrate of alkaline phosphatase is provided for reference, as specific kinetic parameters for Coenzyme A are not consistently reported.

Experimental Protocols

This section provides detailed methodologies for key experiments to study the in vitro metabolic fate of Coenzyme A.

In Vitro Metabolism Assay using Liver S9 Fraction

Liver S9 fractions contain a mixture of microsomal and cytosolic enzymes, providing a broad representation of metabolic activity.[10][11]

Materials:

-

This compound

-

Liver S9 fraction (human, rat, or mouse)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate buffer (50 mM, pH 7.4)

-

Ice-cold methanol (B129727) or acetonitrile (B52724) for reaction termination

-

Centrifuge

-

Incubator/water bath (37°C)

Procedure:

-

Preparation of Incubation Mixture:

-

On ice, prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.

-

Add the liver S9 fraction to the master mix to a final protein concentration of 1 mg/mL.

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

-

Initiation of Reaction: Add Coenzyme A to the pre-incubated mixture to a final concentration (e.g., 10-100 µM).

-